1-(4-Bromophenyl)-4-methyl-1H-imidazole
Overview
Description
1-(4-Bromophenyl)-4-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole typically involves the reaction of 4-bromoaniline with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-4-methyl-1H-imidazole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-imidazole: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Bromophenyl-4-methyl-1H-pyrazole: Features a pyrazole ring instead of an imidazole ring, leading to different chemical properties and applications.
Uniqueness: 1-(4-Bromophenyl)-4-methyl-1H-imidazole is unique due to the presence of both the bromophenyl and methyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(4-bromophenyl)-4-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUGYTKASKANII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697069 | |
Record name | 1-(4-Bromophenyl)-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884199-52-4 | |
Record name | 1-(4-Bromophenyl)-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)-4-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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